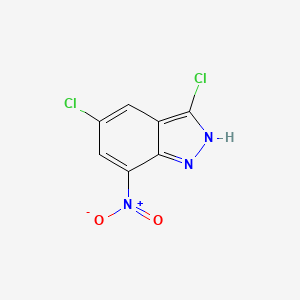

3,5-Dichloro-7-nitro-1H-indazole

Descripción general

Descripción

3,5-Dichloro-7-nitro-1H-indazole (DCNI) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of cyclic GMP-dependent protein kinase (PKG) and has been used to investigate the role of PKG in various biological processes.

Aplicaciones Científicas De Investigación

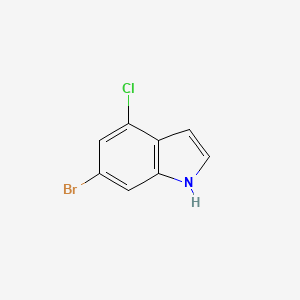

Inhibitory Properties and Molecular Structure 3,5-Dichloro-7-nitro-1H-indazole, as a variant of 7-nitro-1H-indazole, has been identified as an inhibitor of nitric oxide synthase. The crystal structure of this compound reveals an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring. Additionally, the structure is stabilized by intermolecular hydrogen bonding and indazole.indazole interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

Synthesis and Chemical Biology Applications Indazoles, including variants like this compound, are crucial in chemical biology and medicinal chemistry due to their biological relevance. The Davis-Beirut reaction (DBR) provides a robust method for constructing 2H-indazoles and their derivatives, with a wide array of potential biomedical applications. The diverse products obtained from this synthesis method highlight the chemical versatility of indazoles (Zhu, Haddadin, & Kurth, 2019).

Medicinal Chemistry and Kinase Inhibition Indazole derivatives, including this compound, are increasingly significant in medicinal chemistry, particularly as kinase inhibitors. 1H-indazole-3-carboxaldehydes, a key intermediate in synthesizing polyfunctionalized 3-substituted indazoles, can be accessed through a general procedure involving the nitrosation of indoles. This highlights the compound's potential in developing targeted therapeutic agents (Chevalier et al., 2018).

Structural and Chemical Properties The crystal structure of this compound and its derivatives often involve close interactions, such as hydrogen bonds and pi-stacking, contributing to the stability and properties of these compounds. These interactions are crucial in understanding the compound's behavior in various applications, including materials science and pharmaceuticals (Gzella & Wrzeciono, 2001).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity (single exposure) may occur, with the respiratory system being a potential target .

Mecanismo De Acción

Target of Action

3,5-Dichloro-7-nitro-1H-indazole (DCNI) is a chemical compound that belongs to the family of indazoles

Mode of Action

For instance, some indazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

. These activities suggest that indazole derivatives may affect multiple biochemical pathways.

Análisis Bioquímico

Biochemical Properties

3,5-Dichloro-7-nitro-1H-indazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it interacts with fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis . By altering gene expression, this compound can induce changes in the production of proteins that are critical for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are important for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3,5-dichloro-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELXRSVXPWIVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646677 | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-83-0 | |

| Record name | 3,5-Dichloro-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.